molecular formula C19H22Cl3NO3S B12135623 N-(2-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

N-(2-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B12135623
M. Wt: 450.8 g/mol
InChI Key: PBDFMENYTNJGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a cyclopropane-derived carboxamide characterized by a 2,2-dimethylcyclopropane core substituted with a 2,2-dichloroethenyl group at position 2. The compound features two distinct amide substituents: a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety.

Properties

Molecular Formula

C19H22Cl3NO3S

Molecular Weight

450.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H22Cl3NO3S/c1-19(2)14(9-16(21)22)17(19)18(24)23(13-7-8-27(25,26)11-13)10-12-5-3-4-6-15(12)20/h3-6,9,13-14,17H,7-8,10-11H2,1-2H3

InChI Key

PBDFMENYTNJGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Core

  • 3-(2,2-Dichloroethenyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide (): Replaces the 2-chlorobenzyl and tetrahydrothiophene sulfone groups with a 2-methoxyphenyl amide.
  • 3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropanecarboxamide (–15):
    Substitutes the sulfone and chlorobenzyl groups with a hydroxy-oxo-phenylethyl chain. This introduces hydrogen-bonding capacity, which may enhance interactions with enzymatic targets .

Dichloroethenyl vs. Trifluoropropenyl Substitutions

  • (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide ():
    Replaces dichloroethenyl with a chloro-trifluoropropenyl group. The trifluoromethyl moiety increases lipophilicity and electron-withdrawing effects, which correlate with enhanced insecticidal activity in tefluthrin derivatives .

Sulfone-Containing Analogues

  • N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (): Shares the sulfone and chlorobenzyl groups but lacks the dichloroethenyl-cyclopropane backbone.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity Insights Synthesis Method Reference ID
Target Compound 2,2-Dimethylcyclopropane 3-(2,2-Dichloroethenyl), N-(2-chlorobenzyl), N-(1,1-dioxidotetrahydrothiophen-3-yl) Likely insecticidal (analogous to tefluthrin) Acid chloride-amine coupling
3-(2,2-Dichloroethenyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide 2,2-Dimethylcyclopropane N-(2-Methoxyphenyl) Potential herbicidal activity Not specified
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide 2,2-Dimethylcyclopropane 3-(Chloro-trifluoropropenyl), N-(2,4-dimethylphenyl) Confirmed insecticidal activity Acid chloride-amine coupling
N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide Benzamide 2-Ethoxybenzamide, N-(2-chlorobenzyl), sulfone Unreported bioactivity Amide coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.